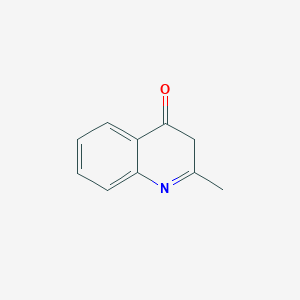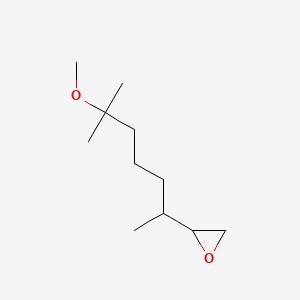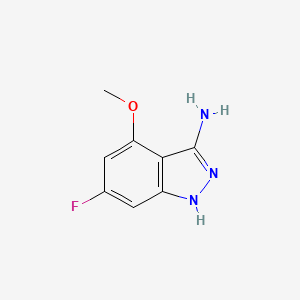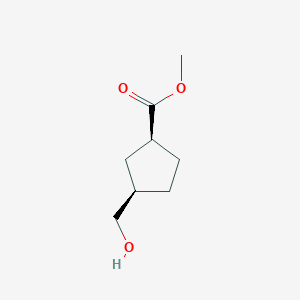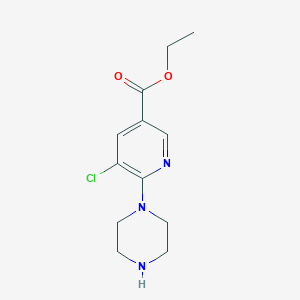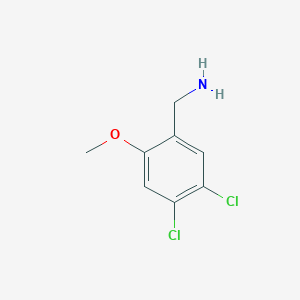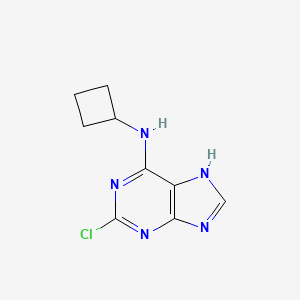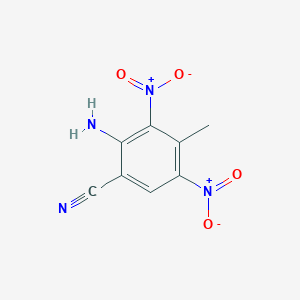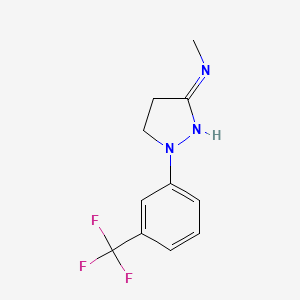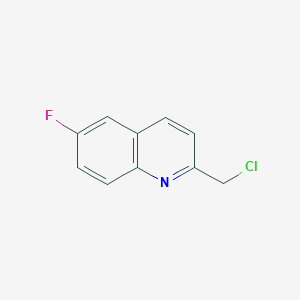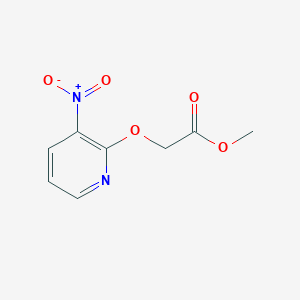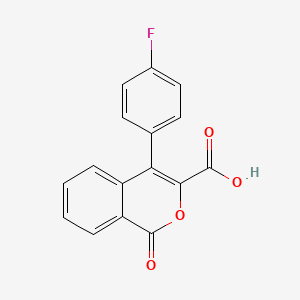
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of a fluorinated benzaldehyde with a suitable chromone derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or other substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1H-2-Benzopyran-3-carboxylic acid derivatives: Other compounds in this class with different substituents.
Fluorophenyl derivatives: Compounds with similar fluorinated aromatic rings.
Uniqueness
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific combination of a benzopyran core and a fluorinated phenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
125064-63-3 |
|---|---|
Fórmula molecular |
C16H9FO4 |
Peso molecular |
284.24 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C16H9FO4/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16(20)21-14(13)15(18)19/h1-8H,(H,18,19) |
Clave InChI |
XKAPHFJOHWYKFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(OC2=O)C(=O)O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
